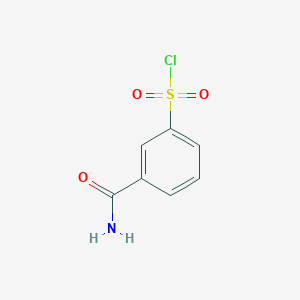

3-Carbamoylbenzene-1-sulfonyl chloride

Description

Historical Context and Initial Characterization in Scientific Literature

While the precise first synthesis of 3-Carbamoylbenzene-1-sulfonyl chloride is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader development of sulfonyl chloride chemistry. The synthesis of benzenesulfonyl chloride, its parent compound, dates back to the 19th century, with well-established methods involving the chlorosulfonation of benzene (B151609). orgsyn.orgwikipedia.org The preparation of substituted derivatives, such as this compound, likely followed from the need for more complex building blocks in organic synthesis.

The initial characterization of this compound would have relied on classical analytical techniques of the time, including elemental analysis to determine its empirical formula. With the advent of modern spectroscopic methods, its structure has been unequivocally confirmed. Spectroscopic data for analogous sulfonyl chlorides provide a reference for its characterization. For instance, the infrared (IR) spectrum of a sulfonyl chloride typically shows strong characteristic absorption bands for the S=O asymmetric and symmetric stretches in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons and the protons of the carbamoyl (B1232498) group, with the deshielding effect of the electron-withdrawing sulfonyl chloride group influencing the chemical shifts of the aromatic protons. conicet.gov.arresearchgate.net

Significance as a Versatile Synthetic Intermediate and Research Tool

The primary significance of this compound lies in its role as a versatile synthetic intermediate, particularly in the construction of sulfonamide-containing molecules. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.com The sulfonyl chloride group of this compound serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. wikipedia.orgresearchgate.net

This reactivity has been harnessed in the synthesis of various pharmaceutically relevant compounds. For example, derivatives of this compound have been investigated as potential carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma and other conditions. nih.govmdpi.commdpi.com Furthermore, its application extends to the synthesis of kinase inhibitors, which are crucial in cancer therapy. The carbamoyl group, while less reactive than the sulfonyl chloride, provides a handle for further functionalization or can play a crucial role in the biological activity of the final molecule through hydrogen bonding interactions.

The utility of this compound is not limited to medicinal chemistry. In organic synthesis, it serves as a valuable building block for creating complex molecular architectures. The differential reactivity of its two functional groups allows for sequential and selective reactions, providing a strategic advantage in multi-step syntheses.

Structural Features and Their Relevance to Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its structural features. The benzene ring is substituted with two electron-withdrawing groups: the sulfonyl chloride (-SO₂Cl) and the carbamoyl (-CONH₂).

The sulfonyl chloride group is a potent electrophile. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by nucleophiles, such as amines, alcohols, and phenols. The reaction with amines to form sulfonamides is a cornerstone of its application. This reaction typically proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

The carbamoyl group , while also electron-withdrawing, is less reactive than the sulfonyl chloride. Its primary influence on the molecule's reactivity is electronic. As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution. This deactivating effect, in conjunction with the sulfonyl chloride group, directs incoming electrophiles primarily to the meta-position relative to both groups (i.e., the 5-position).

Physicochemical Properties of this compound and its Derivatives

| Property | This compound | 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride |

| CAS Number | Not specified | 1094841-09-4 biosynth.com |

| Molecular Formula | C₇H₆ClNO₃S scbt.comuni.lu | C₁₀H₁₂ClNO₃S biosynth.com |

| Molecular Weight | 219.65 g/mol scbt.com | 261.73 g/mol biosynth.com |

Spectroscopic Data for Benzenesulfonyl Chloride (Reference for this compound)

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Strong S=O stretching bands around 1385 and 1190 cm⁻¹ orgsyn.org |

| ¹H NMR Spectroscopy | Aromatic protons typically appear as a multiplet in the range of 7.5-8.0 ppm conicet.gov.arresearchgate.net |

| ¹³C NMR Spectroscopy | The carbon attached to the sulfonyl group appears around 144 ppm, with other aromatic carbons between 127-135 ppm conicet.gov.ar |

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXARCKFQHXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271822 | |

| Record name | 3-(Aminocarbonyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-57-3 | |

| Record name | 3-(Aminocarbonyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminocarbonyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Carbamoylbenzene 1 Sulfonyl Chloride

Established Preparative Routes to 3-Carbamoylbenzene-1-sulfonyl chloride

Traditional syntheses of this compound rely on well-documented reactions that are effective for laboratory-scale preparation. These methods include direct chlorosulfonylation and chemoselective conversion from a related di-acid chloride.

Synthesis via Chlorosulfonylation of Benzamide (B126) Derivatives

The most direct method for preparing this compound is the electrophilic aromatic substitution of benzamide using chlorosulfonic acid. In this reaction, the carbamoyl (B1232498) group (-CONH2) on the benzene (B151609) ring acts as a meta-directing group, guiding the incoming chlorosulfonyl group (-SO2Cl) to the 3-position.

The general procedure involves the careful, portion-wise addition of benzamide to a significant excess of chlorosulfonic acid at a reduced temperature, typically between -10°C and 0°C, to control the initial exothermic reaction. rsc.org Following the addition, the reaction mixture is often heated to temperatures ranging from 50°C to 70°C for several hours to drive the reaction to completion. rsc.org The workup procedure is critical and involves cautiously pouring the reaction mixture onto crushed ice or ice-water. This step serves to quench the excess chlorosulfonic acid and precipitate the solid product, which can then be isolated by filtration and purified, often by recrystallization. rsc.orgorgsyn.org

| Parameter | Condition | Purpose |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Serves as both the sulfonating agent and the solvent. |

| Substrate | Benzamide | The starting aromatic amide. |

| Temperature | Initial: -10°C to 0°C; Reaction: 50°C to 70°C | To control exothermicity and then ensure reaction completion. rsc.org |

| Workup | Quenching on ice-water | To safely neutralize excess reagent and precipitate the product. orgsyn.org |

| Isolation | Filtration, Extraction | To collect the crude product from the aqueous mixture. rsc.org |

Conversion from 3-Chlorosulfonylbenzoyl Chloride

An alternative established route involves the chemoselective modification of 3-chlorosulfonylbenzoyl chloride. This starting material possesses two reactive acyl chloride groups: an aroyl chloride (-COCl) and a sulfonyl chloride (-SO2Cl). The synthetic strategy hinges on the significantly higher reactivity of the aroyl chloride compared to the sulfonyl chloride. nih.gov

This difference in reactivity allows for the selective conversion of the aroyl chloride to a carboxamide. The reaction is typically performed by treating a solution of 3-chlorosulfonylbenzoyl chloride in a suitable solvent, such as dichloromethane, with an ammonia (B1221849) source (e.g., aqueous ammonia) at low temperatures. nih.gov The nucleophilic ammonia preferentially attacks the more electrophilic aroyl chloride, forming the 3-carbamoyl group while leaving the less reactive sulfonyl chloride group intact. This method provides a targeted pathway to the desired product, avoiding the harsh conditions of direct chlorosulfonylation. nih.gov

Emerging Green Chemistry Approaches for Synthesis

In response to the environmental and safety concerns associated with traditional chlorosulfonylation, which uses hazardous reagents like chlorosulfonic acid, greener synthetic alternatives are being explored. rsc.orgmdpi.com One promising approach is the oxidation of corresponding thiols or disulfides. For instance, methods using oxidants like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in an aqueous medium can generate sulfonyl chlorides in situ, which can then be used for subsequent reactions. sci-hub.se

Another innovative strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. princeton.edu This method allows for the conversion of a carboxylic acid group to a sulfonyl chloride, providing a novel disconnection approach for synthesizing compounds like this compound from 3-carboxybenzenesulfonic acid precursors. Furthermore, processes utilizing aqueous conditions for the preparation of arylsulfonyl chlorides from diazonium salts are being developed, which offer significant safety, scalability, and environmental benefits by precipitating the product directly from the reaction mixture. acs.orgresearchgate.net

| Approach | Key Features | Advantages |

| Oxidation of Thiols | Metal-free; uses reagents like DCDMH or oxygen with catalysts. rsc.orgsci-hub.se | Avoids highly corrosive acids; can use water as a solvent. |

| Decarboxylative Halosulfonylation | Copper-catalyzed conversion of carboxylic acids. princeton.edu | Provides a new synthetic route from readily available acids. |

| Aqueous Diazonium Salt Method | Uses thionyl chloride in water with a copper catalyst. acs.orgresearchgate.netgoogle.com | Safer, robust, and scalable; product precipitates from water. researchgate.net |

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing waste. For the direct chlorosulfonylation of benzamide, key parameters to control include reaction temperature, time, and stoichiometry. An insufficient excess of chlorosulfonic acid or improper temperature control can lead to the formation of undesired byproducts such as diphenyl sulfone. orgsyn.org A design of experiments (DOE) approach can be used to systematically determine the optimal conditions to maximize the yield of the desired sulfonyl chloride and minimize residual starting material. mdpi.com

In the chemoselective conversion from 3-chlorosulfonylbenzoyl chloride, optimization focuses on enhancing selectivity. This can be achieved by carefully controlling the reaction temperature, often keeping it low (e.g., 20°C or below) during the amidation step to prevent reaction with the less reactive sulfonyl chloride. nih.gov The choice of solvent and base is also critical; for instance, using acetonitrile (B52724) instead of less polar solvents can improve chemoselectivity at low concentrations. nih.gov

Large-Scale Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from the bench to a larger, research-scale production introduces several challenges. The chlorosulfonylation of benzamide is highly exothermic and generates large volumes of hydrogen chloride gas, requiring specialized equipment for heat management and off-gas scrubbing. mdpi.com The procedure of quenching the reaction by adding the mixture to ice must be carefully engineered on a larger scale to manage the significant heat release and ensure safety. orgsyn.org

Continuous flow chemistry offers a modern solution to many of these scale-up issues. By performing the chlorosulfonylation in a continuous stirred-tank reactor (CSTR) system, superior control over temperature and reaction time can be achieved, improving safety and consistency. mdpi.comresearchgate.net This approach also allows for automated process control, enhancing reliability and space-time yield, making it a feasible strategy for producing multi-hundred-gram quantities for extensive research needs. mdpi.com The use of aqueous processes where the product precipitates allows for isolation by filtration, which is often more straightforward to scale than solvent extraction. google.com

Chemical Reactivity and Mechanistic Studies of 3 Carbamoylbenzene 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it a potent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, particularly for the formation of sulfonamides.

Nucleophilic Substitution Reactions (Sₙ2 and Sₙ1 pathways)

Nucleophilic substitution at the sulfonyl sulfur atom is the most prominent reaction of 3-Carbamoylbenzene-1-sulfonyl chloride. These reactions can proceed through different mechanistic pathways, primarily distinguished as bimolecular (Sₙ2) or, less commonly, unimolecular (Sₙ1) mechanisms. mdpi.commdpi.com

For most arenesulfonyl chlorides, substitution reactions are believed to be concerted, following a bimolecular (Sₙ2-type) pathway. nih.gov Theoretical studies using Density Functional Theory (DFT) on the chloride-chloride exchange reaction in arenesulfonyl chlorides indicate that the reaction proceeds via a single transition state, which is characteristic of an Sₙ2 mechanism. mdpi.comresearchgate.net In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. youtube.com

An Sₙ1-type mechanism, involving the rate-determining formation of a sulfonyl cation intermediate, is generally considered unfavorable for arenesulfonyl chlorides under typical solvolytic conditions. nih.govmasterorganicchemistry.com However, this pathway may become relevant under specific conditions, such as with highly stabilizing substituents or in strongly ionizing, non-nucleophilic solvents. libretexts.orglibretexts.org The Sₙ1 mechanism is characterized by a first-order rate law, dependent only on the concentration of the substrate. masterorganicchemistry.com

The choice between the Sₙ1 and Sₙ2 pathway is influenced by several factors, as detailed in the table below.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Tertiary alkyl halides (by analogy); groups that stabilize a carbocation. libretexts.org | Methyl, primary, or secondary alkyl halides (by analogy); less steric hindrance. libretexts.org |

| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH). libretexts.org | Strong, often anionic, nucleophiles (e.g., OH⁻, RO⁻, RNH₂). libretexts.org |

| Solvent | Polar protic solvents (e.g., water, alcohols) that stabilize the ionic intermediates. libretexts.org | Polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile as strongly. libretexts.org |

| Leaving Group | Good leaving groups that are stable anions. | Good leaving groups. |

Role of Adjacent Functionalities in Modulating Reactivity

The carbamoyl (B1232498) group (-CONH₂) at the meta-position influences the electrophilicity of the sulfonyl chloride group primarily through its electronic effects. The carbamoyl group is electron-withdrawing via induction due to the electronegativity of its oxygen and nitrogen atoms. This inductive effect increases the partial positive charge on the sulfonyl sulfur atom, enhancing its reactivity toward nucleophiles.

Kinetic studies on the chloride exchange reaction in arenesulfonyl chlorides with meta- and para-substituents have shown a positive ρ-value of +2.02 in the Hammett equation. mdpi.comnih.govdntb.gov.ua This positive value indicates that electron-withdrawing substituents, like the carbamoyl group, accelerate the rate of nucleophilic substitution by stabilizing the electron-rich transition state of the Sₙ2 reaction. mdpi.comnih.gov The electron-withdrawing nature of the substituent helps to delocalize the developing negative charge in the transition state, thereby lowering the activation energy.

Reactivity of the Carbamoyl Moiety

The carbamoyl (-CONH₂) moiety is an amide functional group, which possesses its own distinct reactivity. Its chemical behavior can be influenced by the strongly deactivating sulfonyl chloride group on the same aromatic ring.

Amide Functional Group Transformations

The amide group can undergo several characteristic transformations. The presence of the strongly electron-withdrawing sulfonyl chloride group on the ring can modulate the reactivity of the amide's carbonyl carbon and N-H bonds.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or amine) under acidic or basic conditions. The electron-withdrawing nature of the sulfonyl chloride group would likely make the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially facilitating hydrolysis.

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carbamoyl group to an aminomethyl group.

Hoffmann Rearrangement: Primary amides, such as the carbamoyl group, can undergo Hoffmann rearrangement when treated with bromine in a basic solution to yield a primary amine with one less carbon atom. ncert.nic.in This would transform the 3-carbamoyl group into a 3-amino group.

Acylation: The hydrogen atoms on the amide nitrogen are weakly acidic and can be replaced by acyl groups through reaction with acid chlorides or anhydrides in the presence of a base. ncert.nic.in

Tautomerism and Conformational Analysis

Tautomerism: The carbamoyl group can theoretically exist in equilibrium with its tautomeric form, an imidic acid (or imidol). researchgate.netwikipedia.org This process involves the migration of a proton from the nitrogen atom to the oxygen atom. wikipedia.org

Amide Form: -C(=O)NH₂

Imidic Acid Form: -C(OH)=NH

For simple amides, the amide form is overwhelmingly favored in the equilibrium. researchgate.net The stability of these tautomers can be influenced by factors such as solvent and the electronic nature of substituents on the aromatic ring. mdpi.com

Rotation around C(ring)-C(carbonyl): The planarity between the aromatic ring and the carbamoyl group is a key conformational feature. Ab initio calculations on benzamide (B126) suggest a torsional angle of 20-25° between the carbonyl group and the phenyl ring. nih.gov Substituents on the ring can influence this angle and the rotational barrier.

Rotation around C-N Bond: The C-N bond in amides has significant double-bond character due to resonance, which leads to a substantial rotational barrier and planar geometry. This can result in different rotameric forms, especially in N-substituted amides. researchgate.net For the primary amide in this compound, this restricted rotation helps define the spatial orientation of the N-H bonds.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (SₑAr) is significantly influenced by the two existing substituents. wikipedia.org Both the sulfonyl chloride and the carbamoyl groups are deactivating and meta-directing. libretexts.orglibretexts.org

Sulfonyl Chloride Group (-SO₂Cl): This group is strongly deactivating due to its powerful electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position (C5).

Carbamoyl Group (-CONH₂): This group is also deactivating. While the nitrogen lone pair can participate in resonance, this effect is largely outweighed by the strong electron-withdrawing inductive effect of the carbonyl group and resonance within the amide itself. This directs incoming electrophiles to the meta position relative to itself (C5).

| Substituent Group | Effect on Ring Reactivity | Directing Influence | Primary Electronic Effect |

|---|---|---|---|

| -SO₂Cl (Sulfonyl chloride) | Strongly Deactivating | Meta | Strong Inductive Withdrawal |

| -CONH₂ (Carbamoyl) | Deactivating | Meta | Inductive Withdrawal & Resonance |

Due to the electron-poor nature of the aromatic ring, nucleophilic aromatic substitution is generally not favored unless an exceptionally strong nucleophile is used or under forcing conditions.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Benzamide |

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics for this compound is crucial for understanding its reactivity and optimizing its use in synthesis. While specific experimental data for this compound is not extensively available in the public domain, general principles governing the reactions of arylsulfonyl chlorides provide a strong framework for understanding its expected behavior.

The reactivity of the sulfonyl chloride functional group is a key determinant of the compound's reaction kinetics. The presence of the electron-withdrawing carbamoyl group on the benzene ring is anticipated to influence the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. Kinetic studies of related arylsulfonyl chlorides often involve monitoring the rate of reaction with various nucleophiles under different conditions, such as solvent polarity and temperature. nih.govbeilstein-journals.org

One of the most studied reactions of sulfonyl chlorides is solvolysis, where the solvent acts as the nucleophile. beilstein-journals.org The kinetics of solvolysis for sulfonyl chlorides are often analyzed using the extended Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent. nih.gov For many arenesulfonyl chlorides, the mechanism is proposed to be a concerted SN2 pathway. nih.gov

Table 1: Illustrative Kinetic Data for the Solvolysis of an Arylsulfonyl Chloride in Various Solvents

| Solvent | Rate Constant (k, s⁻¹) | Relative Rate |

| 80% Ethanol/20% Water | 1.2 x 10⁻⁴ | 1.0 |

| 50% Acetone/50% Water | 3.5 x 10⁻⁴ | 2.9 |

| 97% Trifluoroethanol | 8.9 x 10⁻³ | 74.2 |

Note: This table is illustrative and based on typical data for arylsulfonyl chlorides; it does not represent experimentally determined values for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the reaction mechanisms of molecules like this compound at an atomic level. While specific computational studies on this exact molecule are not readily found, research on analogous compounds like benzenesulfonyl chloride provides a model for the types of insights that can be gained. researchgate.net

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the potential energy surface of a reaction. researchgate.net This allows for the calculation of the geometries and energies of reactants, transition states, and products. For instance, in the hydrolysis of benzenesulfonyl chloride, computational studies have detailed a two-step exothermic process involving a relatively unstable five-coordinate intermediate. researchgate.net

These computational models can also predict thermodynamic and activation parameters. researchgate.net By simulating the reaction in the presence of solvent molecules, it is possible to understand the role of the solvent in stabilizing intermediates and transition states. For example, simulations of benzenesulfonyl chloride hydrolysis have been performed in water clusters of varying sizes to understand the influence of hydration on the reaction parameters. researchgate.net

Table 2: Calculated Activation Parameters for the Hydrolysis of Benzenesulfonyl Chloride in Different Environments

| Medium | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

| Gas Phase (no hydration) | 77.3 | -163.6 |

| Water Cluster (1 H₂O) | 61.2 | -83.8 |

| Water Cluster (2 H₂O) | 55.9 | -94.0 |

| Bulk Water (experimental) | 68.6 | -96.7 |

Source: Adapted from computational studies on benzenesulfonyl chloride hydrolysis. researchgate.net

For this compound, computational studies could specifically investigate the influence of the meta-carbamoyl group on the reaction mechanism. The electron-withdrawing nature of this group would be expected to affect the charge distribution on the sulfonyl chloride moiety and, consequently, the energies of transition states and intermediates. Such studies would provide valuable, detailed insights into the reactivity of this specific compound.

Derivatization Strategies Based on 3 Carbamoylbenzene 1 Sulfonyl Chloride

Synthesis of Novel Sulfonamide and Sulfonate Ester Derivatives

The sulfonyl chloride group serves as an excellent electrophilic site for reactions with nucleophiles such as amines, alcohols, and phenols. These reactions are fundamental in the synthesis of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal and materials chemistry. magtech.com.cn

The reaction of 3-Carbamoylbenzene-1-sulfonyl chloride with primary or secondary amines, known as aminolysis or sulfonylation, is a common and efficient method for forming stable S-N bonds, yielding sulfonamides. libretexts.orgcbijournal.com The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine plays a crucial role in the reaction rate. cbijournal.com

Primary amines react to form N-substituted sulfonamides, while secondary amines yield N,N-disubstituted sulfonamides. This reaction is widely applicable due to its reliability and the vast number of commercially available amines.

Table 1: Examples of Aminolysis Reactions

| Amine Reactant | Amine Type | Product Name | Reaction Conditions |

|---|---|---|---|

| Aniline (B41778) | Primary | 3-Carbamoyl-N-phenylbenzene-1-sulfonamide | Pyridine, 0-25 °C |

| Methylamine | Primary | 3-Carbamoyl-N-methylbenzene-1-sulfonamide | Triethylamine, Dichloromethane |

| Dimethylamine | Secondary | 3-Carbamoyl-N,N-dimethylbenzene-1-sulfonamide | Aqueous NaOH |

In a similar fashion to aminolysis, this compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form sulfonate esters. These reactions also typically require a base to act as a proton scavenger. cdnsciencepub.com The resulting sulfonate esters are valuable intermediates in organic synthesis and have applications in various fields. The reaction is general for a wide range of alcohols and phenols. organic-chemistry.org

Table 2: Examples of Esterification Reactions

| Reactant | Reactant Type | Product Name | Reaction Conditions |

|---|---|---|---|

| Ethanol | Alcohol | Ethyl 3-carbamoylbenzene-1-sulfonate | Pyridine, Room Temperature |

| Phenol | Phenol | Phenyl 3-carbamoylbenzene-1-sulfonate | Triethylamine, Acetonitrile (B52724) |

| Neopentyl alcohol | Alcohol | Neopentyl 3-carbamoylbenzene-1-sulfonate | Pyridine, Dichloromethane |

Modification of the Carbamoyl (B1232498) Group

The carbamoyl (-CONH₂) group on the benzene (B151609) ring offers a secondary site for derivatization, allowing for significant structural modifications of the molecule. These transformations can alter the compound's physical and chemical properties, including its polarity, solubility, and hydrogen bonding capabilities.

The carbamoyl group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically with the application of heat. This conversion of the amide to a carboxylic acid transforms this compound into 3-(chlorosulfonyl)benzoic acid. This introduces a new acidic functional group, opening up further derivatization possibilities, such as esterification or amidation of the newly formed carboxylic acid.

The reduction of the carbamoyl group can lead to different products depending on the reagents and conditions used.

Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the primary amide of the carbamoyl group to a primary amine. This reaction would yield (3-(aminomethyl)phenyl)sulfonyl chloride, introducing a basic aminomethyl group to the scaffold.

Reduction to Aldehydes: The partial reduction of an amide to an aldehyde is a more challenging transformation that requires specific reagents to avoid over-reduction to the amine. While theoretically possible, this would likely involve a multi-step process, for instance, dehydration of the amide to a nitrile followed by reduction.

The hydrogen atoms on the nitrogen of the carbamoyl group can be substituted through N-alkylation or N-acylation reactions. These reactions typically require the initial deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile.

N-Alkylation: Reaction of the amidate with an alkyl halide results in the formation of N-alkyl or N,N-dialkyl-3-carbamoylbenzene-1-sulfonyl chloride derivatives.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group, forming an N-acylamide (imide) derivative. These modifications can significantly alter the steric and electronic properties of the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Carbamoyl-N-phenylbenzene-1-sulfonamide |

| 3-Carbamoyl-N-methylbenzene-1-sulfonamide |

| 3-Carbamoyl-N,N-dimethylbenzene-1-sulfonamide |

| Ethyl 3-carbamoylbenzene-1-sulfonate |

| Phenyl 3-carbamoylbenzene-1-sulfonate |

| Neopentyl 3-carbamoylbenzene-1-sulfonate |

| 3-(chlorosulfonyl)benzoic acid |

| (3-(aminomethyl)phenyl)sulfonyl chloride |

Regioselective Functionalization of the Benzene Ring

The benzene ring of this compound is substituted with two deactivating, meta-directing groups: the sulfonyl chloride (-SO₂Cl) and the carbamoyl (-CONH₂) groups. This electronic landscape dictates the regioselectivity of further electrophilic aromatic substitution reactions.

Directing Effects:

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects.

Carbamoyl Group (-CONH₂): This group is also deactivating and meta-directing due to the electron-withdrawing character of the carbonyl group.

Given that both substituents direct incoming electrophiles to the positions meta to themselves, the regiochemical outcome of electrophilic aromatic substitution on this compound can be predicted. The positions ortho and para to each group are deactivated, making the remaining positions the most likely sites of reaction. Specifically, the C5 position is meta to both the sulfonyl chloride and the carbamoyl group, making it the most probable site for electrophilic attack. The C2 and C6 positions are ortho to one group and para to the other, and thus are highly deactivated.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to -SO₂Cl | Relation to -CONH₂ | Predicted Reactivity |

| C2 | ortho | para | Highly Deactivated |

| C4 | para | ortho | Highly Deactivated |

| C5 | meta | meta | Most Favorable |

| C6 | ortho | ortho | Highly Deactivated |

Note: This table is based on established principles of electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield the 5-substituted derivative as the major product. However, the strong deactivation of the ring by two electron-withdrawing groups means that harsh reaction conditions would likely be required to achieve functionalization.

Multi-Component Reactions Utilizing this compound as a Core

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued in drug discovery and combinatorial chemistry for their efficiency in generating molecular diversity.

While specific examples of multi-component reactions utilizing this compound as a core building block are not extensively documented in the scientific literature, its bifunctional nature makes it a plausible candidate for such transformations. The sulfonyl chloride group can react with nucleophiles like amines, while the carbamoyl group could potentially be involved in reactions, or the entire molecule could serve as a scaffold.

For instance, a hypothetical MCR could involve the reaction of this compound with an amine and another component in a single step to form a complex sulfonamide derivative. The development of such reactions would be a valuable extension of the synthetic utility of this compound.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in pharmaceutical sciences, as the biological activity of a drug is often dependent on its stereochemistry. This compound can be used as a precursor for the synthesis of chiral sulfonamides through several stereoselective strategies.

One common approach is the reaction of the sulfonyl chloride with a chiral amine. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide. If the amine is enantiomerically pure, the resulting sulfonamide will be a single diastereomer.

Table 2: Examples of Chiral Amines for Stereoselective Sulfonamide Synthesis

| Chiral Amine | Resulting Sulfonamide Type |

| (R)-(+)-1-Phenylethylamine | Chiral Sulfonamide |

| (S)-(-)-1-Phenylethylamine | Chiral Sulfonamide |

| L-Proline methyl ester | Chiral Sulfonamide |

| D-Proline methyl ester | Chiral Sulfonamide |

Note: This table provides examples of commercially available chiral amines that could be used in stereoselective synthesis.

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. In this context, this compound could be reacted with a chiral alcohol to form a chiral sulfonate ester. Subsequent reaction with a nucleophile would then be directed by the chiral auxiliary, leading to a stereoselective outcome. After the desired transformation, the auxiliary can be removed.

Furthermore, the use of chiral catalysts in the reaction of this compound with nucleophiles could also induce stereoselectivity, leading to the formation of enantioenriched products.

Applications of 3 Carbamoylbenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

As a Key Building Block for Complex Molecular Architectures

The structure of 3-Carbamoylbenzene-1-sulfonyl chloride makes it an ideal building block for constructing complex molecular architectures. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as amines and alcohols, readily forming stable sulfonamide or sulfonate ester linkages. This reactivity is fundamental to its role, allowing chemists to connect different molecular fragments with high efficiency.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key precursor in the synthesis of a variety of these important molecules. researchgate.net

The synthesis often involves the reaction of the sulfonyl chloride group with a nucleophile that is part of another molecule, which can then undergo an intramolecular cyclization reaction to form a heterocyclic ring. For example, reacting this compound with a compound containing both an amine and another functional group (like a hydroxyl or carboxyl group) can lead to the formation of sulfonamide-fused heterocycles after a subsequent ring-closing step. This strategy is employed to create diverse heterocyclic systems, leveraging the robust nature of the sulfonamide bond to build the core structure. researchgate.netechemcom.com The carbamoyl (B1232498) group can either be a passive substituent or an active participant in the cyclization, depending on the reaction design.

Role in the Creation of Diverse Chemical Libraries for Research

The creation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. stanford.edu These libraries are screened to identify "hits" with desired biological or material properties. This compound is an excellent scaffold for combinatorial chemistry and the parallel synthesis of such libraries. enamine.netnih.gov

The reliable and high-yielding reaction of the sulfonyl chloride group with amines allows for the rapid generation of a large number of distinct sulfonamide derivatives from a collection of diverse amine building blocks. nih.gov This process can be automated, enabling the production of hundreds or thousands of unique compounds in a short period. Each compound in the library retains the 3-carbamoylbenzene core but features a different substituent derived from the amine, creating a systematic variation in structure and properties. These libraries of novel sulfonamides can then be used in high-throughput screening campaigns to discover new drug candidates or materials with specific functions. enamine.net

Design and Synthesis of Scaffolds for Chemical Biology Studies

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. This compound is a valuable starting material for the design and synthesis of scaffolds for such probes. The sulfonyl group is a key component in a class of "covalent inhibitors" that form a permanent bond with their biological target, often a protein. rsc.org

While the sulfonyl chloride itself is highly reactive, it is often converted into a related functional group, such as a sulfonyl fluoride, to create more selective "warheads" for chemical probes. nih.govnih.gov These probes can be designed to react specifically with certain amino acid residues (like lysine, tyrosine, or histidine) in a protein's binding site. rsc.orgnih.gov This covalent bonding allows for potent and prolonged inhibition, making these molecules powerful tools for studying protein function. rsc.org The 3-carbamoylbenzene core serves as the scaffold to which other functionalities, such as fluorescent tags or affinity labels, can be attached, aiding in the identification and study of the protein target.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex assemblies of molecules held together by non-covalent interactions, such as hydrogen bonds, π–π stacking, and hydrophobic forces. Derivatives of this compound are promising candidates for creating such self-assembling systems.

The key lies in the functional groups. The carbamoyl group is an excellent hydrogen bond donor and acceptor. After the sulfonyl chloride has been reacted to form a sulfonamide, the -SO2NH- group also becomes a potent hydrogen bonding site. researchgate.net Molecules containing these groups, built upon the rigid benzene-1,3-disubstituted core, can be designed to interact with each other in a highly specific and directional manner. This can lead to the spontaneous formation of ordered, large-scale structures like fibers, ribbons, gels, or hollow tubes in solution. tue.nlnih.gov By carefully designing the substituents attached to the sulfonamide, chemists can control the self-assembly process to create novel "supramolecular polymers" and other nanomaterials with potential applications in biomedicine and materials science. nih.gov

Interactive Data Table: Properties of Selected this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-[(prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride | 1016747-42-4 | C10H10ClNO3S | 259.71 |

| 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride | 1094841-09-4 | C10H12ClNO3S | 261.73 |

Computational and Theoretical Studies of 3 Carbamoylbenzene 1 Sulfonyl Chloride and Its Derivatives

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles. DFT, in particular, has become a standard tool for studying aromatic sulfonyl chlorides and their derivatives due to its balance of accuracy and computational cost. semanticscholar.orgresearchgate.netresearchgate.net

Molecular orbital (MO) theory describes the distribution and energy of electrons in a molecule. For 3-Carbamoylbenzene-1-sulfonyl chloride, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Theoretical calculations would reveal that the electron density in the HOMO is likely distributed over the benzene (B151609) ring, while the LUMO is expected to be localized on the sulfonyl chloride group, particularly the S-Cl bond. This distribution indicates that the sulfonyl chloride moiety is the primary site for nucleophilic attack. The carbamoyl (B1232498) group (-CONH2), being an electron-withdrawing group, influences the electronic properties of the benzene ring, affecting the energies of the molecular orbitals.

DFT calculations on variously substituted arenesulfonyl chlorides have shown that electron-attracting substituents increase the rate of reactions like chloride exchange, while electron-donating substituents slow it down. semanticscholar.org This is consistent with the idea that electron-withdrawing groups lower the LUMO energy, making the sulfur atom more electrophilic.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. For a novel sulfonamide derived from 4-nitrobenzenesulphonylchloride, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed good agreement between computed and experimental structural and spectroscopic data. researchgate.net

For this compound, computational methods can predict:

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated and compared with experimental FTIR and Raman spectra to assign specific vibrational modes to functional groups, such as the S=O stretches of the sulfonyl chloride and the C=O stretch of the carbamoyl group.

NMR Chemical Shifts: The chemical shifts for ¹H and ¹³C NMR can be calculated to aid in the interpretation of experimental NMR spectra, confirming the substitution pattern on the benzene ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 1: Predicted Spectroscopic Data for a Representative Benzenesulfonamide (B165840) Derivative (Illustrative)

| Parameter | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (δ, ppm) | 8.07-8.09 (N-H) | - |

| IR (cm⁻¹) - S-N stretch | 931 | - |

| IR (cm⁻¹) - SO₂ asym. stretch | ~1370 | ~1375 |

| IR (cm⁻¹) - SO₂ sym. stretch | ~1180 | ~1185 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are crucial for its reactivity and interactions with other molecules. Conformational analysis involves identifying stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES).

For this compound, the primary degrees of freedom are the rotation around the C-S and C-C(O) bonds. The planarity of the benzoyl chloride molecule is a known conformational preference, and similar studies on substituted benzoyl chlorides have been performed using Hartree-Fock calculations. researchgate.net The potential energy surface of the benzene dimer has been extensively studied using high-level ab initio methods, revealing multiple stable conformations. acs.orgacs.org While not directly on the target molecule, these studies showcase the methodologies used to explore the PES.

Calculations would likely show that the global minimum energy conformation of this compound has a specific orientation of the sulfonyl chloride and carbamoyl groups relative to the benzene ring, influenced by steric and electronic effects. Understanding the energy barriers between different conformers is important, as it determines how easily the molecule can adopt the necessary geometry for a reaction or binding to a biological target.

Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or protein. These methods are particularly relevant for the derivatives of this compound, namely the sulfonamides, which are known inhibitors of enzymes like carbonic anhydrase (CA). tandfonline.comtandfonline.comnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For benzenesulfonamide derivatives, docking studies have been extensively used to understand their binding modes within the active site of various carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII). tandfonline.comnih.govrsc.org These studies typically show that the sulfonamide group coordinates with the zinc ion in the active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with nearby amino acid residues. rsc.org Docking studies on novel benzenesulfonamide derivatives have successfully predicted binding affinities and rationalized their inhibitory potency. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions. For benzenesulfonamide inhibitors of Vibrio cholerae carbonic anhydrase, MD simulations have been used to analyze the stability of the docked poses and the flexibility of the ligand in the active site. tandfonline.com These simulations can reveal crucial information about the role of specific interactions and the conformational changes that occur upon binding.

Table 2: Illustrative Docking Scores and Key Interactions of Benzenesulfonamide Derivatives with Carbonic Anhydrase IX

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -8.1 | Gln92, Thr200, Asn66 |

| Derivative 2 | -8.2 | Gln92, Thr200, Asn66, His68 |

| Derivative 3 | -9.2 | Gln92, Thr200, His68 |

Source: Based on data for triazole benzene sulfonamide derivatives. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For derivatives of this compound, QSAR is a valuable tool in drug discovery.

Numerous 3D-QSAR studies have been performed on benzenesulfonamide analogues as carbonic anhydrase inhibitors. tandfonline.comnih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The models generated from these analyses provide contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding properties. For a series of 37 aromatic/heterocyclic sulfonamides, CoMFA and CoMSIA models yielded statistically significant results, suggesting their reliability in designing novel carbonic anhydrase inhibitors. nih.gov

These QSAR models can guide the modification of the this compound scaffold to enhance the inhibitory activity and selectivity of its sulfonamide derivatives.

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry can be used to develop models that predict the reactivity and selectivity of chemical reactions. For sulfonyl chlorides, understanding their reactivity towards various nucleophiles is crucial for their application in synthesis. magtech.com.cnnoaa.govwikipedia.org

DFT calculations have been used to investigate the mechanism of nucleophilic substitution at the sulfonyl sulfur. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. semanticscholar.org Such studies can elucidate the factors that control reactivity, such as the nature of the substituents on the aromatic ring.

Predictive models for reactivity can also be developed using machine learning approaches, which can learn from large datasets of chemical reactions. nih.gov These models can predict the outcome of a reaction, including the major products and their yields, based on the structures of the reactants and the reaction conditions. For a versatile reagent like this compound, such models could predict its reactivity with a wide range of amines and alcohols, facilitating the synthesis of diverse sulfonamide and sulfonate ester libraries. Studies on the solvolysis of benzenesulfonyl chlorides have utilized linear free-energy relationships, like the extended Grunwald-Winstein equation, to create predictive models for their reactivity in different solvents. mdpi.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Compounds Derived from 3 Carbamoylbenzene 1 Sulfonyl Chloride

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of newly synthesized compounds. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For derivatives of 3-Carbamoylbenzene-1-sulfonyl chloride (C₇H₆ClNO₃S, Molecular Weight: 219.65), HRMS can unequivocally confirm the success of a substitution reaction. For instance, if the parent compound is reacted with an amine (R-NH₂), the chlorine atom is replaced by the R-NH- group. HRMS analysis of the resulting sulfonamide would show a molecular ion peak corresponding to the exact mass of the new formula, confirming the covalent modification. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of moieties like SO₂.

Table 1: Example of HRMS Data for a Hypothetical Derivative Reaction of this compound with aniline (B41778) to form N-phenyl-3-carbamoylbenzenesulfonamide.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|---|

| N-phenyl-3-carbamoylbenzenesulfonamide | C₁₃H₁₃N₂O₃S | 277.0645 | 277.0641 | -1.44 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: The ¹H NMR spectrum of a 3-carbamoylbenzene-1-sulfonyl derivative will show characteristic signals for the aromatic protons. Due to the electron-withdrawing nature of the sulfonyl and carbamoyl (B1232498) groups, these protons are typically found in the deshielded region of the spectrum (7.5-8.5 ppm). The substitution pattern on the benzene (B151609) ring dictates the multiplicity (splitting patterns) of these signals, which can be used to confirm the connectivity. Protons of the carbamoyl group (-CONH₂) often appear as two broad singlets, while protons on substituents introduced at the sulfonyl group will have their own characteristic chemical shifts. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals for a 3-carbamoylbenzene-1-sulfonyl derivative include the carbonyl carbon of the amide (typically ~165-170 ppm) and the aromatic carbons (typically ~120-150 ppm). rsc.orgwisc.edu The carbon atom directly attached to the sulfur of the sulfonyl group is also a key diagnostic peak.

¹⁵N NMR: While less common, ¹⁵N NMR can be highly informative for these compounds. It can directly probe the nitrogen atoms in the carbamoyl group (-CONH₂) and the sulfonamide linkage (-SO₂NHR-), if present. The chemical shifts of these nitrogen atoms are sensitive to their electronic environment, providing insights into hybridization and hydrogen bonding.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 3-Carbamoylbenzenesulfonamide Derivative

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | s, d, t, m |

| Carbamoyl (-CONH₂) | 7.0 - 8.0 (broad) | br s | |

| Sulfonamide (-SO₂NH-) | ~11.0 (variable) | s or t (if coupled) | |

| ¹³C | Carbonyl (-C =O) | 165 - 170 | N/A |

| Aromatic (Ar-C) | 120 - 150 | N/A | |

| Substituent Carbons (R-group) | Variable (10 - 70) | N/A |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For derivatives of this compound, COSY is essential for tracing the connectivity of the protons around the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the three-dimensional conformation and stereochemistry of the molecule, particularly the orientation of large substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous way to assign the signals in the ¹³C NMR spectrum for all protonated carbons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups in derivatives of this compound. The sulfonyl group (SO₂) gives rise to two very strong and characteristic stretching bands: an asymmetric stretch typically around 1370-1380 cm⁻¹ and a symmetric stretch around 1170-1190 cm⁻¹. acdlabs.com The primary amide (carbamoyl) group also has distinct absorptions: N-H stretching vibrations (a pair of bands around 3200-3400 cm⁻¹), a strong C=O stretching vibration (Amide I band) near 1650 cm⁻¹, and an N-H bending vibration (Amide II band) near 1620 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While C=O and O-H stretches are often weaker than in IR, sulfur-containing functional groups and aromatic rings typically produce strong Raman signals. The S-Cl stretch and S-O stretches are readily observable, as are the characteristic "ring breathing" modes of the benzene ring.

Table 3: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamoyl (-CONH₂) | N-H Stretch | 3400 - 3200 (two bands) | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong | |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1380 - 1370 | Strong |

| Symmetric S=O Stretch | 1190 - 1170 | Strong | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. It is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

An XRD analysis yields a complete molecular structure, including accurate bond lengths, bond angles, and torsion angles. mdpi.com This technique can unambiguously confirm the connectivity and configuration of the molecule. Furthermore, XRD reveals how molecules pack in the crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonding. For derivatives of this compound, XRD is particularly useful for visualizing the hydrogen bonding networks formed by the carbamoyl and sulfonamide groups, which often dictate the material's bulk properties. mdpi.com

Table 4: Hypothetical Crystallographic Data Summary for a Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.12 Å, b = 15.45 Å, c = 9.33 Å α = 90°, β = 105.2°, γ = 90° |

| Volume (V) | 1128 ų |

| Molecules per unit cell (Z) | 4 |

| Final R-factor (R₁) | 0.045 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. These methods are applicable only when a derivative of this compound is made chiral, for example, by reacting it with a single enantiomer of a chiral amine or alcohol.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting spectrum, which plots differential absorbance versus wavelength, contains positive and/or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific stereoisomer and can be used to assign the absolute configuration of stereocenters, often by comparison with theoretical calculations or known compounds.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer. It is another powerful tool for determining the absolute configuration of a chiral derivative.

Together, these advanced analytical methods provide a comprehensive toolkit for the complete structural elucidation of any compound derived from this compound, from its basic formula to its intricate three-dimensional and stereochemical details.

Future Perspectives and Emerging Research Avenues for 3 Carbamoylbenzene 1 Sulfonyl Chloride

Development of Sustainable and Economically Viable Synthetic Routes

Future research is increasingly focused on developing more sustainable and economically viable synthetic pathways. A promising avenue is the adoption of "green chemistry" principles, which prioritize waste reduction, the use of less hazardous materials, and improved energy efficiency. One such approach involves the use of aqueous conditions for the preparation of aryl sulfonyl chlorides from diazonium salts, which can be generated from the corresponding anilines. This method avoids the use of large volumes of corrosive acids and can lead to the direct precipitation of the product in high purity, simplifying isolation and reducing the environmental footprint. researchgate.net

Another green strategy is the use of alternative oxidizing and chlorinating agents. For instance, the oxyhalogenation of thiols and disulfides using oxone and a halide source (like KCl or KBr) in water presents a simple and rapid method for synthesizing sulfonyl chlorides and bromides. rsc.org Additionally, methods utilizing N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkylisothiourea salts under acidic conditions offer a pathway that avoids toxic and polluting reagents. google.com

| Feature | Traditional Methods (e.g., Chlorosulfonic Acid) | Emerging Sustainable Methods |

| Reagents | Often harsh and corrosive (e.g., excess chlorosulfonic acid) | Milder reagents, use of water as a solvent |

| Waste Generation | High, particularly acidic waste | Minimized, with less hazardous byproducts |

| Safety | Concerns due to corrosive and reactive materials | Generally improved safety profiles |

| Economic Viability | Established and often cost-effective for large scale | Dependent on reagent cost and process optimization |

Exploration of Unconventional Reactivity Modes

While the classical reactivity of sulfonyl chlorides with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters is well-established, future research is poised to explore more unconventional reactivity modes for 3-carbamoylbenzene-1-sulfonyl chloride. These novel reactions can unlock new synthetic pathways and lead to the creation of diverse molecular architectures.

One area of exploration is the participation of sulfonyl chlorides in radical reactions. Under appropriate conditions, the S-Cl bond can undergo homolytic cleavage, generating a sulfonyl radical. This reactive intermediate can participate in a variety of transformations, including addition to unsaturated systems like alkenes and alkynes. Such reactions can lead to the formation of complex sulfonated products that are not easily accessible through traditional ionic pathways. magtech.com.cn

Another emerging field is the use of sulfonyl chlorides in transition metal-catalyzed cross-coupling reactions. While typically aryl sulfonyl chlorides have been used as coupling partners in desulfonylative cross-couplings (where the SO2Cl group is lost), recent advances have shown that under specific palladium catalysis conditions, the sulfonyl chloride group can be installed onto an arylboronic acid. nih.gov This opens up the possibility of using this compound in novel coupling reactions to create complex biaryl structures.

Furthermore, the generation of highly reactive sulfene (B1252967) intermediates from alkanesulfonyl chlorides by treatment with a base is a known process. wikipedia.org Exploring whether aryl sulfonyl chlorides like this compound can be induced to undergo analogous transformations to generate novel reactive intermediates could lead to unexpected and valuable chemical transformations, such as [2+2] cycloadditions. magtech.com.cn The exploration of these unconventional reactivity modes is crucial for expanding the synthetic utility of this important building block.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. These systems offer significant advantages in terms of throughput, reproducibility, and the ability to perform reactions in a high-throughput manner. The integration of this compound into such platforms is a key area for future development.

Automated synthesizers can be programmed to perform multi-step reaction sequences, including the reaction of this compound with a diverse range of amines or alcohols to rapidly generate large libraries of sulfonamides or sulfonate esters. This is particularly valuable in the early stages of drug discovery, where a wide range of analogues are needed for structure-activity relationship (SAR) studies.

Recent advancements have demonstrated the successful implementation of automated continuous systems for the production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems can incorporate process control schemes that monitor reaction parameters in real-time, ensuring consistency and reliability. mdpi.com The integration of such automated production with subsequent derivatization steps would create a seamless workflow from starting materials to final compound libraries. The table below outlines the key advantages of integrating this compound into automated synthesis platforms.

| Advantage | Description |

| High-Throughput Screening | Rapid generation of large libraries of derivatives for biological screening. |

| Reproducibility | Minimized human error and consistent reaction conditions lead to more reliable results. |

| Efficiency | Automated workflows reduce manual labor and accelerate the discovery process. |

| Miniaturization | The ability to perform reactions on a small scale conserves valuable reagents. |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages for the synthesis and derivatization of compounds like this compound. The use of microreactors—devices with channels of sub-millimeter dimensions—further enhances these benefits. uni-mainz.de

The synthesis of aryl sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making batch processing at a large scale challenging. rsc.org Flow chemistry provides superior control over reaction parameters such as temperature and mixing, which can significantly improve the safety and efficiency of these reactions. rsc.org For example, a continuous flow protocol for the synthesis of sulfonyl chlorides using N-chloroamides has been developed, offering excellent control over the reaction and improved safety. rsc.org

Furthermore, flow chemistry is ideally suited for the synthesis of derivatives of this compound. A continuous-flow process for the chemoselective synthesis of m-sulfamoylbenzamide analogues has been reported, demonstrating increased selectivity at higher temperatures without the need for catalysts compared to batch reactions. nih.gov This is attributed to the superior mixing and heat transfer in microreactors, which can favor the desired reaction pathway. nih.gov The rapid and efficient synthesis of a sulfonamide library under flow conditions has also been described, highlighting the potential of this technology in drug discovery. acs.org

The benefits of using flow chemistry and microreactor technology for reactions involving this compound are summarized below.

| Benefit | Impact on Synthesis and Derivatization |

| Enhanced Safety | Superior temperature control minimizes the risk of thermal runaway in exothermic reactions. |

| Improved Selectivity | Precise control over reaction conditions can lead to higher yields of the desired product. |

| Scalability | Scaling up production is achieved by running the flow reactor for a longer duration, rather than using larger reactors. |

| Process Intensification | Higher space-time yields can be achieved compared to batch processes. mdpi.com |

Computational-Driven Discovery of New Derivatives and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery of new derivatives of this compound with desired properties. These in silico methods can predict the biological activity, physicochemical properties, and reactivity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive and costly experimental screening.

One of the key applications of computational methods is in the design of new bioactive molecules. Molecular docking studies, for example, can be used to predict how derivatives of this compound might bind to the active site of a target protein. This information can be used to design new compounds with improved potency and selectivity. For instance, computational studies have been used to design and evaluate new sulfonamide derivatives as potential antimicrobial agents and enzyme inhibitors. researchgate.netmdpi.com

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives. These calculations can help in understanding reaction mechanisms and predicting the outcome of novel chemical transformations. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of yet-to-be-synthesized molecules.

The integration of computational and experimental approaches creates a synergistic workflow for the discovery of new applications for this compound. The table below illustrates how different computational methods can be applied.

| Computational Method | Application in the Discovery of New Derivatives |

| Molecular Docking | Predicting binding modes and affinities to biological targets for drug design. |

| Density Functional Theory (DFT) | Elucidating electronic properties and predicting reactivity and reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on molecular structure. |

| ADMET Prediction | In silico screening for absorption, distribution, metabolism, excretion, and toxicity properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-carbamoylbenzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of benzene-1-sulfonyl chloride with carbamoyl derivatives (e.g., isocyanates) under inert conditions using solvents like dichloromethane or chloroform. Purification involves recrystallization or column chromatography to achieve >95% purity . Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and optimizing stoichiometric ratios to minimize byproducts.

Q. What are the primary chemical reactions of this compound, and how can its reactivity be harnessed in functionalization?

- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols, enabling covalent modification of biomolecules (e.g., proteins). Hydrolysis in aqueous bases yields sulfonic acids, while reduction with LiAlH₄ produces sulfonamides. Reactivity is pH-dependent: acidic conditions stabilize the sulfonyl chloride, while basic conditions accelerate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., hydrolysis vs. substitution). Use kinetic studies under controlled pH and temperature to isolate dominant mechanisms. Analytical tools like HPLC or NMR can quantify intermediates. For example, conflicting reports on amine reactivity may reflect steric hindrance or electronic effects from the carbamoyl group, which can be modeled computationally .

Q. What experimental designs are recommended for studying the compound’s role in proteomics, particularly in protein labeling or crosslinking?

- Methodological Answer : Design experiments to target nucleophilic residues (e.g., lysine or cysteine) in proteins. Optimize reaction buffers (e.g., pH 7–8, 4°C) to balance reactivity and protein stability. Validate labeling efficiency via SDS-PAGE or mass spectrometry. For crosslinking, use molar excesses of this compound (10:1 reagent-to-protein ratio) and quench reactions with excess thiols (e.g., β-mercaptoethanol) .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution reactions involving derivatives of this compound?